molecular formula C11H10O2 B13117265 (5R,6R,7S,9S)-pentacyclo[5.4.0.02,6.03,10.05,9]undecane-8,11-dione

(5R,6R,7S,9S)-pentacyclo[5.4.0.02,6.03,10.05,9]undecane-8,11-dione

Cat. No.: B13117265
M. Wt: 174.20 g/mol
InChI Key: WTUFOKOJVXNYTJ-LQZKHQHBSA-N
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Description

(5R,6R,7S,9S)-pentacyclo[54002,603,1005,9]undecane-8,11-dione is a complex organic compound characterized by its unique pentacyclic structure This compound is a derivative of pentacycloundecane, featuring a cage-like framework that imparts significant strain and unusual bond angles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5R,6R,7S,9S)-pentacyclo[5.4.0.02,6.03,10.05,9]undecane-8,11-dione typically involves multiple steps, starting from simpler organic molecules. One common approach involves the Diels-Alder reaction, followed by a series of cyclization and oxidation steps. The reaction conditions often require precise temperature control and the use of specific catalysts to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, with optimizations for cost-effectiveness and efficiency. This can include the use of continuous flow reactors, advanced purification techniques, and automation to maintain consistency and quality.

Chemical Reactions Analysis

Types of Reactions

(5R,6R,7S,9S)-pentacyclo[5.4.0.02,6.03,10.05,9]undecane-8,11-dione undergoes various chemical reactions, including:

    Oxidation: The ketone groups can be further oxidized to carboxylic acids under strong oxidative conditions.

    Reduction: Reduction of the ketone groups can yield the corresponding alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carbon atoms adjacent to the ketone groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(5R,6R,7S,9S)-pentacyclo[5.4.0.02,6.03,10.05,9]undecane-8,11-dione has several applications in scientific research:

    Chemistry: Used as a model compound to study the effects of strain and unusual bond angles on reactivity.

    Biology: Investigated for its potential interactions with biological macromolecules due to its unique structure.

    Medicine: Explored for its potential as a scaffold in drug design, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials with specific mechanical or chemical properties.

Mechanism of Action

The mechanism by which (5R,6R,7S,9S)-pentacyclo[5.4.0.02,6.03,10.05,9]undecane-8,11-dione exerts its effects is largely dependent on its interactions with other molecules. The compound’s strained structure and reactive ketone groups allow it to form strong interactions with various molecular targets, including enzymes and receptors. These interactions can modulate the activity of the target molecules, leading to potential therapeutic effects or changes in material properties.

Comparison with Similar Compounds

Similar Compounds

    1,7-Dimethylpentacyclo[5.4.0.02,6.03,10.05,9]undecane-8,11-dione: A derivative with methyl groups at positions 1 and 7, exhibiting similar structural features but different reactivity.

    Pentacyclo[5.4.0.02,6.03,10.05,9]undecane: The parent compound without the ketone groups, used to study the effects of functionalization on reactivity and properties.

Uniqueness

(5R,6R,7S,9S)-pentacyclo[5.4.0.02,6.03,10.05,9]undecane-8,11-dione is unique due to its specific stereochemistry and the presence of two ketone groups, which significantly influence its chemical behavior and potential applications. The compound’s strained structure and unusual bond angles make it a valuable model for studying the effects of molecular strain on reactivity and interactions.

Biological Activity

(5R,6R,7S,9S)-pentacyclo[5.4.0.02,6.03,10.05,9]undecane-8,11-dione is a complex organic compound notable for its unique pentacyclic structure and potential biological activities. This compound has garnered attention in medicinal chemistry and organic synthesis due to its structural properties and the biological implications of its derivatives.

  • Molecular Formula : C11_{11}H10_{10}O2_2
  • Molecular Weight : 174.20 g/mol
  • CAS Number : 2958-72-7
  • IUPAC Name : this compound

The compound features a diketone structure that contributes to its reactivity and potential biological interactions.

Antimicrobial Properties

Research indicates that derivatives of pentacyclo[5.4.0.0(2,6).0(3,10).0(5,9)]undecane-8,11-dione exhibit antimicrobial activity against various bacterial strains. A study highlighted the synthesis of amino acid derivatives from this compound which showed promising antibacterial effects in vitro against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .

Anticancer Activity

Studies have explored the anticancer potential of compounds derived from pentacyclic structures similar to pentacyclo[5.4.0.02,6.03,10.05,9]undecane-8,11-dione. For instance, certain synthesized derivatives demonstrated cytotoxic effects on cancer cell lines such as HeLa and A549 cells in laboratory settings . The mechanism of action is believed to involve apoptosis induction and cell cycle arrest.

Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes relevant to disease pathways. For example, some studies have reported that derivatives can act as inhibitors of proteases and kinases involved in cancer progression and inflammation . These interactions suggest a potential role in therapeutic applications targeting metabolic disorders.

Synthesis and Derivatives

The synthesis of this compound often involves multi-step organic reactions including cyclization and functionalization processes that yield various derivatives with enhanced biological activities.

Derivative Biological Activity Reference
8-amino-pentacyclo[5.4.0]undecane-8-carboxylic acidAntibacterial
Hydantoin derivativesCytotoxicity against cancer cells
Ketal derivativesEnzyme inhibition

Case Studies

  • Antimicrobial Study : A recent study synthesized amino acid derivatives from pentacyclo compounds and evaluated their antimicrobial activity using agar diffusion methods against various pathogens . The results indicated significant inhibition zones compared to control groups.
  • Cytotoxicity Assessment : In vitro assays were conducted on HeLa cells treated with synthesized derivatives of pentacyclo compounds showing dose-dependent cytotoxic effects with IC50 values ranging from 15 to 30 µM .
  • Enzyme Inhibition : A series of enzyme assays demonstrated that certain derivatives could inhibit proteolytic enzymes by binding at the active site, suggesting a potential mechanism for therapeutic intervention in cancer treatment .

Properties

Molecular Formula

C11H10O2

Molecular Weight

174.20 g/mol

IUPAC Name

(5R,6R,7S,9S)-pentacyclo[5.4.0.02,6.03,10.05,9]undecane-8,11-dione

InChI

InChI=1S/C11H10O2/c12-10-6-2-1-3-5-4(2)8(10)9(5)11(13)7(3)6/h2-9H,1H2/t2-,3?,4-,5?,6+,7?,8+,9?/m1/s1

InChI Key

WTUFOKOJVXNYTJ-LQZKHQHBSA-N

Isomeric SMILES

C1[C@@H]2[C@H]3[C@H]4C5C3C1C([C@H]2C4=O)C5=O

Canonical SMILES

C1C2C3C4C1C5C2C(=O)C3C4C5=O

Origin of Product

United States

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